

4-(3,5-Dichlorophenyl)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(3,5-Dichlorophenyl)benzaldehyde
Cat. No.:	B1302700

[Get Quote](#)

An In-depth Technical Guide to **4-(3,5-Dichlorophenyl)benzaldehyde**

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(3,5-Dichlorophenyl)benzaldehyde**, a pivotal intermediate in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, synthesis protocols, reactivity, and diverse applications, grounding all information in established scientific principles and authoritative sources.

Core Chemical Identity and Physicochemical Properties

4-(3,5-Dichlorophenyl)benzaldehyde, also known by its IUPAC name 3',5'-dichloro[1,1'-biphenyl]-4-carbaldehyde, is a bi-aryl compound distinguished by a benzaldehyde moiety linked to a 3,5-dichlorinated phenyl ring.^[1] This substitution pattern, particularly the presence of the dichloro group, significantly influences the molecule's electronic properties and reactivity, making it a valuable and versatile building block in synthetic chemistry.^[1]

Physicochemical Data

The fundamental properties of **4-(3,5-dichlorophenyl)benzaldehyde** are summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

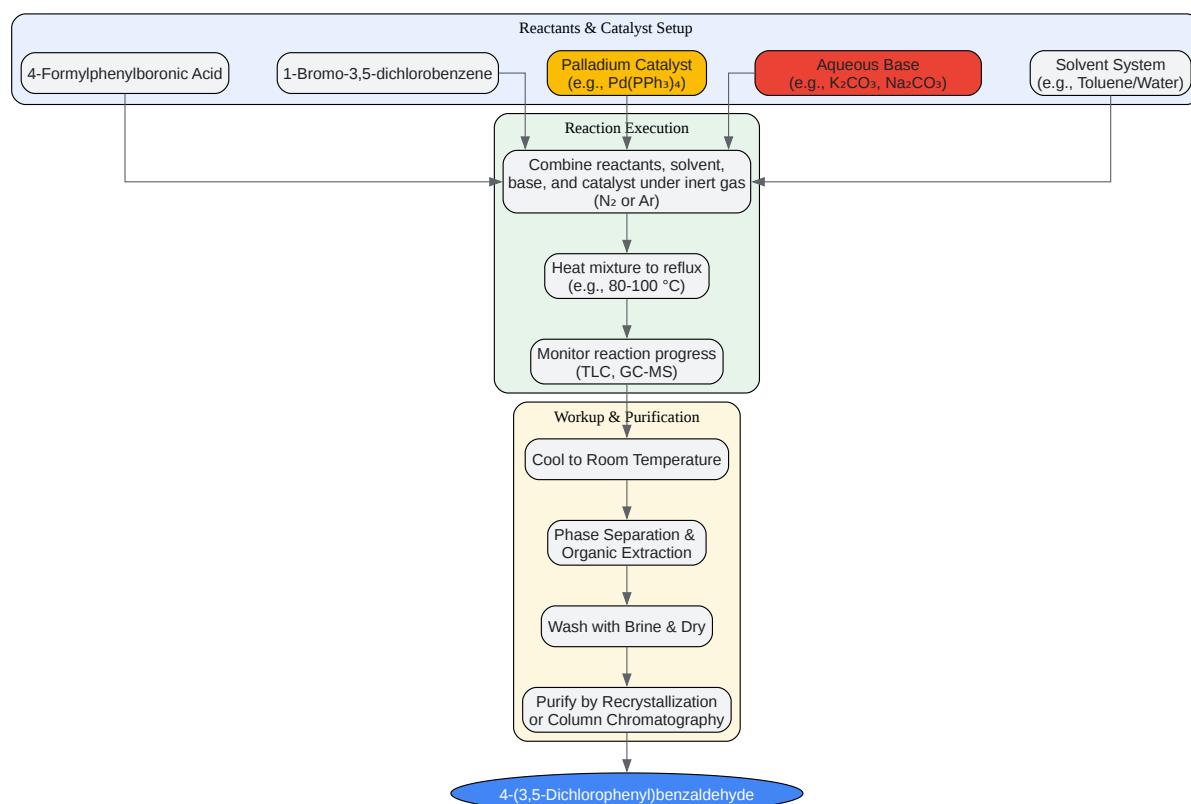
Property	Value	Source(s)
CAS Number	221018-04-8	[1] [2] [3]
Molecular Formula	C ₁₃ H ₈ Cl ₂ O	[1] [3] [4]
Molecular Weight	251.11 g/mol	[1] [3] [4]
Appearance	White to off-white powder	[1]
Melting Point	117-125 °C	[1]
Purity	≥ 96% (HPLC)	[1]
Synonyms	3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde	[1]
InChI Key	YEFGGURFOJFIMZ-UHFFFAOYSA-N	[4]

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The key expected features are:

- ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals. The aldehydic proton (-CHO) is expected to appear as a singlet in the highly deshielded region of δ 9-10 ppm.[\[5\]](#) The aromatic protons will resonate in the δ 7-8.5 ppm range, with splitting patterns dictated by their substitution.
- ¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic peak for the aldehyde carbonyl carbon around δ 190 ppm.[\[6\]](#) Aromatic carbons will appear in the δ 120-150 ppm region.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of

the aldehyde.^[5] Additionally, characteristic C-H stretching bands for the aldehyde group are typically observed between 2830-2695 cm⁻¹.^[5]


Synthesis and Manufacturing: The Suzuki-Miyaura Cross-Coupling Approach

The most prevalent and efficient method for constructing the bi-aryl scaffold of **4-(3,5-dichlorophenyl)benzaldehyde** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^{[7][8]} This Nobel Prize-winning methodology is favored in both academic and industrial settings for its mild reaction conditions, high functional group tolerance, and excellent yields.^{[7][9]}

The core of the reaction involves coupling an organoboron reagent (a boronic acid or boronic ester) with an organohalide.^[7] For this specific synthesis, 4-formylphenylboronic acid is coupled with 1-bromo-3,5-dichlorobenzene (or vice-versa).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of a typical Suzuki-Miyaura coupling for the synthesis of the target compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Suzuki-Miyaura Synthesis.

Step-by-Step Synthesis Protocol

This generalized protocol outlines the key steps for the synthesis. Causality for each step is explained in *italics*.

- **Reactor Setup:** A multi-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.
 - **Expertise & Experience:** An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring the catalytic cycle proceeds efficiently.
- **Reagent Charging:** To the flask, add 4-formylphenylboronic acid (1.0 eq), 1-bromo-3,5-dichlorobenzene (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a suitable solvent like toluene.
 - **Expertise & Experience:** A slight excess of the organohalide can help drive the reaction to completion. The choice of catalyst and its loading is a balance between reaction efficiency and cost.
- **Base Addition:** Add an aqueous solution of a base, typically 2M potassium carbonate (K_2CO_3) or sodium carbonate (Na_2CO_3) (2-3 eq).
 - **Trustworthiness:** The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate complex, which is necessary for the transfer of the aryl group to the palladium center.
- **Reaction Execution:** Vigorously stir the biphasic mixture and heat to reflux (typically 80-100 °C) for 2-12 hours.
- **Monitoring:** Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
 - **Trustworthiness:** Regular monitoring prevents unnecessary heating that could lead to side product formation and ensures the reaction is stopped at optimal yield.

- Workup: Cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield pure **4-(3,5-dichlorophenyl)benzaldehyde**.^[9]

Chemical Reactivity and Derivatization

The reactivity of **4-(3,5-dichlorophenyl)benzaldehyde** is dominated by its aldehyde functional group, a hub for a vast array of chemical transformations.^[10] The electron-withdrawing nature of the two chlorine atoms on the adjacent phenyl ring can also influence the reactivity of the aldehyde.^{[10][11]}

Key Reaction Pathways

The aldehyde group is a prime site for nucleophilic attack and can be readily converted into other functional groups, making this compound a versatile intermediate for building molecular complexity.

Caption: Major reaction pathways from the aldehyde group.

Example Protocol: Knoevenagel Condensation

This protocol demonstrates the use of **4-(3,5-dichlorophenyl)benzaldehyde** in a classic carbon-carbon bond-forming reaction.

- Setup: In a round-bottom flask, dissolve **4-(3,5-dichlorophenyl)benzaldehyde** (1.0 eq) and an active methylene compound like malononitrile (1.0 eq) in ethanol.^[12]
- Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (a few drops).^[12]
 - Expertise & Experience: The base acts as a catalyst by deprotonating the active methylene compound to generate a nucleophilic carbanion, which then attacks the electrophilic aldehyde carbon.

- Reaction: Stir the mixture at room temperature. The reaction is often rapid and may be complete within 30 minutes to a few hours.[12]
- Monitoring & Workup: Monitor by TLC. Upon completion, the product often precipitates from the solution. If not, the mixture can be cooled in an ice bath to induce crystallization.[12]
- Purification: The resulting solid product is collected by filtration, washed with cold ethanol, and dried to yield the pure α,β -unsaturated product.

Applications in Research and Development

The unique structural features of **4-(3,5-dichlorophenyl)benzaldehyde** make it a highly sought-after intermediate in several high-value chemical industries.

- Pharmaceuticals and Drug Discovery: It serves as a crucial building block for synthesizing complex organic molecules with tailored biological activities.[1] It is particularly noted for its role in the development of novel anti-inflammatory and anti-cancer agents.[1] The dichlorophenyl motif is a well-known pharmacophore that can enhance binding affinity and metabolic stability.
- Agrochemicals: The compound is a key intermediate in the synthesis of modern crop protection agents, including fungicides and pesticides.[1][8]
- Materials Science: It is employed in the formulation of specialty polymers, resins, and high-performance materials.[1] Its structure can be incorporated into larger molecules to produce dyes and pigments with specific properties.[1]
- Biochemical Research: Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, helping to elucidate fundamental biological mechanisms.[1]

Safety, Handling, and Storage

Proper handling of **4-(3,5-dichlorophenyl)benzaldehyde** is essential to ensure laboratory safety. The following information is a summary of key safety data sheet (SDS) recommendations.

- Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[2] Some sources classify it as corrosive, causing severe skin and eye damage.[13]
- Handling Precautions: Use only under a chemical fume hood or in a well-ventilated area.[13] [14] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[14][15] Avoid breathing dust and prevent contact with skin and eyes.[13][14]
- Storage Conditions: Store in a cool, dry, and well-ventilated place.[14][15] Keep the container tightly closed. For optimal quality, it is recommended to store under an inert atmosphere (e.g., nitrogen) and potentially refrigerated (0-8°C).[1][14]
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[14][15]
- First Aid Measures:
 - Inhalation: Remove the victim to fresh air. If breathing is difficult, seek immediate medical attention.[2][14]
 - Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[14]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][14]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(3,5-DICHLOROPHENYL)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 4-(3,5-dichlorophenyl)benzaldehyde (C13H8Cl2O) [pubchemlite.lcsb.uni.lu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. diva-portal.org [diva-portal.org]
- 10. 4-(Benzylxy)-3,5-dichlorobenzaldehyde | 289662-11-9 | Benchchem [benchchem.com]
- 11. CAS 10203-08-4: 3,5-Dichlorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 12. 3,5-Dichlorobenzaldehyde - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-(3,5-Dichlorophenyl)benzaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302700#4-3-5-dichlorophenyl-benzaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com